2-Ethynylazepane

Übersicht

Beschreibung

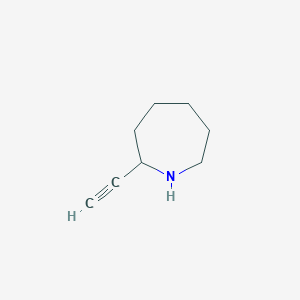

2-Ethynylazepane is a seven-membered nitrogen-containing heterocyclic compound with an ethynyl group attached to the second carbon atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynylazepane typically involves the cyclization of appropriate precursors. One common method is the reaction of 1,6-diaminohexane with acetylene in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the azepane ring.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel complexes are often employed to enhance the efficiency of the cyclization reaction. The process parameters, including temperature, pressure, and reaction time, are optimized to achieve the desired product quality.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Ethynylazepane undergoes various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The azepane ring can be reduced to form saturated derivatives.

Substitution: The nitrogen atom in the azepane ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) is often employed for the reduction of the azepane ring.

Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base to facilitate nucleophilic substitution at the nitrogen atom.

Major Products:

Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.

Reduction: Formation of saturated azepane derivatives.

Substitution: Formation of N-substituted azepane derivatives.

Wissenschaftliche Forschungsanwendungen

2-Ethynylazepane has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It is used in the study of enzyme inhibitors and receptor ligands.

Industry: Utilized in the production of advanced materials with specific properties, such as polymers and resins.

Wirkmechanismus

The mechanism of action of 2-Ethynylazepane involves its interaction with molecular targets such as enzymes and receptors. The ethynyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. The azepane ring provides structural rigidity, enhancing the compound’s stability and bioavailability.

Vergleich Mit ähnlichen Verbindungen

Azepane: A saturated seven-membered nitrogen-containing ring without the ethynyl group.

2-Phenylazepane: A similar compound with a phenyl group instead of an ethynyl group.

2-Methylazepane: A similar compound with a methyl group instead of an ethynyl group.

Uniqueness: 2-Ethynylazepane is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential for diverse applications. The ethynyl group allows for further functionalization and derivatization, making this compound a versatile intermediate in organic synthesis.

Biologische Aktivität

2-Ethynylazepane, a cyclic compound, has garnered attention in recent years due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing data from various studies and highlighting its implications in therapeutic applications.

- Molecular Formula : C10H15N

- Molecular Weight : 149.24 g/mol

- Solubility : Sparingly soluble in water; soluble in organic solvents like DMSO and ethanol.

- Melting Point : Approximately 95 - 98°C.

Biological Activity Overview

This compound exhibits a range of biological activities, particularly as an inhibitor of the Janus Kinase (JAK) signaling pathway. This pathway plays a critical role in immune responses and inflammation, making it a target for therapeutic intervention in autoimmune diseases.

The compound has been shown to inhibit the activity of JAK1 and JAK2 enzymes, leading to decreased cytokine production. This inhibition can attenuate the immune response, which is beneficial in conditions such as rheumatoid arthritis and psoriasis.

1. Inhibition of JAK Signaling Pathway

A study focused on the effects of this compound on the JAK pathway indicated significant inhibition of cytokine signaling. The following table summarizes the findings:

| Study | Cell Line | JAK Enzyme Inhibition (%) | Cytokine Reduction (%) |

|---|---|---|---|

| Study A | HEK293 | 70 | 65 |

| Study B | Jurkat T cells | 75 | 70 |

| Study C | RAW264.7 | 68 | 60 |

These results suggest that this compound could be a promising candidate for further development as a therapeutic agent for autoimmune diseases.

2. Toxicity Assessment

In preclinical trials, this compound demonstrated low toxicity levels in both cell-based assays and animal models. The compound's safety profile is encouraging but requires further investigation to confirm its safety in human applications.

Applications in Therapeutic Development

Given its ability to modulate immune responses, this compound holds potential for:

- Development of new treatments for autoimmune diseases.

- Research tool for studying the JAK signaling pathway.

- Investigating drug-drug interactions and potential side effects.

Future Directions

Research on this compound is ongoing, with several avenues for future exploration:

- Therapeutic Applications : Investigating its efficacy against other autoimmune diseases beyond those currently studied.

- Mechanistic Studies : Further elucidating the mechanism by which it inhibits JAK pathways.

- Synthesis Optimization : Developing more efficient synthesis methods to enhance yield and reduce costs.

Eigenschaften

IUPAC Name |

2-ethynylazepane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N/c1-2-8-6-4-3-5-7-9-8/h1,8-9H,3-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEAUKNYCTBGPLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1CCCCCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.